molecular formula C13H18BrNO B3101506 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine CAS No. 1394291-60-1

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine

Cat. No.: B3101506
CAS No.: 1394291-60-1
M. Wt: 284.19 g/mol
InChI Key: FLMZDMMODQAARJ-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine is an organic compound with the molecular formula C13H18BrNO This compound features a piperidine ring substituted with a 2-bromo-5-methoxyphenylmethyl group

Preparation Methods

The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methoxybenzyl chloride and piperidine.

    Reaction Conditions: The reaction between 2-bromo-5-methoxybenzyl chloride and piperidine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents for these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted piperidine derivatives and modified aromatic rings.

Scientific Research Applications

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but they may include signal transduction pathways, metabolic pathways, and others.

Comparison with Similar Compounds

1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[(2-Bromo-5-methoxyphenyl)sulfonyl]piperidine and 2-bromo-5-methoxy-1,3-dimethylbenzene share structural similarities.

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-12-5-6-13(14)11(9-12)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMZDMMODQAARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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